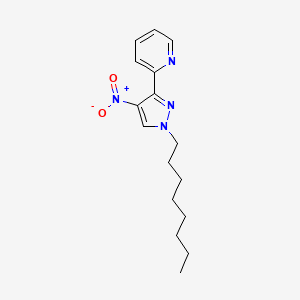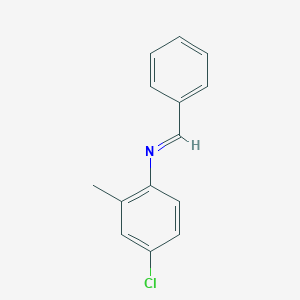
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro-2-methyl group and a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- typically involves the reaction of 4-chloro-2-methylbenzenamine with benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylmethylene group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Lacks the phenylmethylene group, resulting in different chemical properties and reactivity.
Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the phenylmethylene group, leading to variations in its biological activity and applications.
Benzenamine, 2-chloro-4-(methylsulfonyl)-:
Uniqueness
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is unique due to the presence of both the 4-chloro-2-methyl and phenylmethylene groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity towards nucleophiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
193695-35-1 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
TXEZQXLKPVFCKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


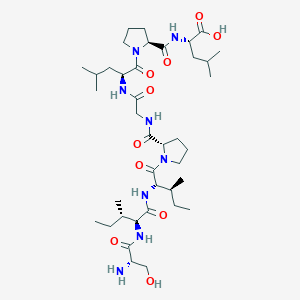
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)




![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
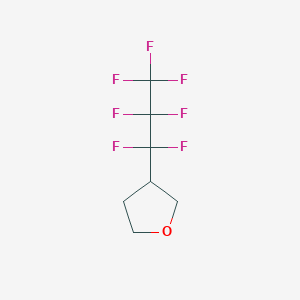

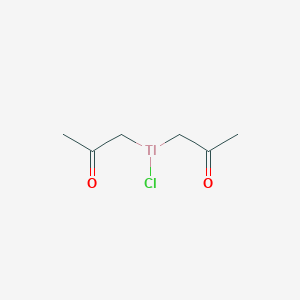
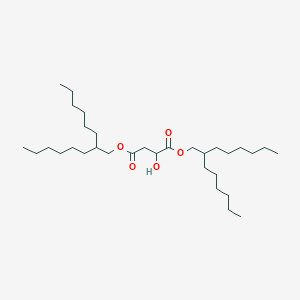
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
